molecular formula C19H20N2O4 B12006128 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione CAS No. 31274-54-1

5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione

Cat. No.: B12006128
CAS No.: 31274-54-1
M. Wt: 340.4 g/mol
InChI Key: LEJLLCKLTQXGCJ-UHFFFAOYSA-N
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Description

5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione: is a chemical compound with the molecular formula C19H20N2O4 It is a derivative of imidazolidinedione, characterized by the presence of two ethoxy groups and two phenyl groups attached to the imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione typically involves the reaction of phenyl isocyanate with triethyl orthoformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Phenyl isocyanate+Triethyl orthoformateThis compound\text{Phenyl isocyanate} + \text{Triethyl orthoformate} \rightarrow \text{this compound} Phenyl isocyanate+Triethyl orthoformate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Compounds with new functional groups replacing the ethoxy groups.

Scientific Research Applications

Chemistry: 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and interference with cellular signaling processes.

Comparison with Similar Compounds

  • 5,5-Dimethyl-3-phenyl-2,4-imidazolidinedione
  • 1,3-Dimethyl-5,5-diphenyl-2,4-imidazolidinedione
  • 5,5-Diphenyl-3-propyl-2,4-imidazolidinedione

Comparison: Compared to its similar compounds, 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione is unique due to the presence of ethoxy groups, which impart distinct chemical properties. These properties include increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. The ethoxy groups also influence the compound’s interaction with biological molecules, potentially leading to different pharmacological activities.

Properties

CAS No.

31274-54-1

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

5,5-diethoxy-1,3-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C19H20N2O4/c1-3-24-19(25-4-2)17(22)20(15-11-7-5-8-12-15)18(23)21(19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

LEJLLCKLTQXGCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)OCC

Origin of Product

United States

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